molecular formula C17H25NO2 B5115810 ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate

ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate

Katalognummer: B5115810
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: DJXVUKSGMPSAOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was developed as a potential weight loss drug due to its ability to suppress appetite by blocking the activity of the endocannabinoid system. However, due to its adverse effects, it was never approved for human use.

Wirkmechanismus

Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate works by blocking the activity of the endocannabinoid system, which plays a role in regulating appetite, mood, and pain. It binds to the CB1 receptor, which is responsible for the psychoactive effects of cannabis, and prevents the activation of this receptor by endocannabinoids such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects:
The blockade of the CB1 receptor by this compound leads to a decrease in appetite and food intake, which can result in weight loss. It also has anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. Additionally, it has been found to have anti-addictive properties, which may be useful in the treatment of drug addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate in lab experiments is its specificity for the CB1 receptor, which allows for the selective inhibition of this receptor without affecting other receptors in the body. However, one limitation is its adverse effects, which include nausea, vomiting, and anxiety. Additionally, it has been found to have a high potential for abuse, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the study of Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate. One direction is the development of more selective CB1 receptor antagonists with fewer adverse effects. Another direction is the investigation of its potential use in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research is needed to better understand its mechanism of action and its effects on the endocannabinoid system.

Synthesemethoden

The synthesis of Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate is a multi-step process that involves the reaction of piperidine with 3-phenylpropyl bromide to form 1-(3-phenylpropyl)piperidine. This intermediate is then reacted with ethyl chloroformate to form this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(3-phenylpropyl)-3-piperidinecarboxylate has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-obesity, and anti-addictive properties. It has also been studied for its potential use in the treatment of various diseases such as diabetes, cancer, and neurological disorders.

Eigenschaften

IUPAC Name

ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-20-17(19)16-11-7-13-18(14-16)12-6-10-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXVUKSGMPSAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.